Structural Stability of 4-Isopropyl-2-pyrimidinol Hydrochloride in Aqueous Solution: A Technical Guide for Preformulation and Assay Development
Executive Summary The compound 4-Isopropyl-2-pyrimidinol hydrochloride (CAS 1243250-08-9) is a highly versatile pyrimidine building block utilized extensively in the synthesis of advanced active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-Isopropyl-2-pyrimidinol hydrochloride (CAS 1243250-08-9) is a highly versatile pyrimidine building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals (1)[1]. While structurally robust in its solid state, its behavior in aqueous media is governed by complex tautomeric equilibria and pH-dependent protonation states. This whitepaper provides an authoritative, in-depth analysis of its aqueous structural stability, detailing the mechanistic causality behind its degradation pathways and providing self-validating experimental protocols for rigorous stability profiling.
Physicochemical Dynamics: Tautomerism and Solvation
To accurately predict the stability of 4-Isopropyl-2-pyrimidinol in water, one must first understand its dynamic structural state. 2-Hydroxypyrimidines do not exist as static molecules; they undergo a continuous lactam-lactim tautomerization.
In the gas phase or within non-polar matrices, the molecule predominantly exists in the hydroxy (lactim) form, which maximizes the aromaticity of the pyrimidine ring. However, upon introduction to an aqueous environment, a profound tautomeric shift occurs. The high dielectric constant of water and its capacity for complex hydrogen bonding heavily favors the oxo (lactam) form—specifically, 4-isopropylpyrimidin-2(1H)-one (2)[2]. Computational studies confirm that the thermodynamic stabilization provided by the aqueous solvation shell overwhelmingly compensates for the slight loss of ring aromaticity inherent to the oxo form (3)[3].
Furthermore, because this compound is supplied as a hydrochloride salt , its dissolution in unbuffered water creates an acidic microenvironment. At low pH, the basic pyrimidine nitrogen is protonated, locking the molecule into a highly soluble cationic state. This protonation provides significant kinetic stability by electrostatically repelling nucleophilic attack (such as hydroxide ions) on the electron-deficient pyrimidine core. The isopropyl group at the C4 position also provides critical steric shielding, further protecting the ring from hydrolytic cleavage.
Figure 1: Tautomeric equilibrium and protonation pathways of 4-Isopropyl-2-pyrimidinol.
Self-Validating Experimental Methodologies
To establish a reliable degradation profile, empirical testing must be designed as a closed, self-validating system. The following protocols ensure that observed data reflects true chemical behavior rather than analytical artifacts.
Protocol 1: pH-Dependent Degradation Kinetics via LC-MS/UV
Objective: Map the hydrolytic stability of the pyrimidine ring across physiological and formulation-relevant pH extremes.
Sample Preparation: Dissolve 4-Isopropyl-2-pyrimidinol hydrochloride to a concentration of 1.0 mg/mL in three distinct buffer systems: pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Borate).
Environmental Stressing: Incubate aliquots in sealed, amber glass vials at 25°C and 40°C. Extract samples at Day 1, Day 7, and Day 14.
Quenching & Spiking: Immediately quench extracted samples by diluting 1:10 in a cold (4°C) mobile phase (0.1% Formic acid in Water/Acetonitrile).
Causality: Cold quenching instantly halts degradation kinetics, preserving the exact chemical state of the time-point.
Analytical Quantification: Analyze via UHPLC-DAD-MS/MS.
Self-Validating Mechanism (Mass Balance): An internal standard (IS), such as a stable isotope-labeled pyrimidine, is spiked into the quench solution to normalize autosampler variance and matrix-induced ionization suppression. The protocol mandates strict mass balance tracking: the molar sum of the parent API and all structurally elucidated degradants must equal 100 ± 2% of the Day 0 concentration. A failure in mass balance automatically invalidates the run, indicating undetected volatile degradation, precipitation, or column retention issues.
Protocol 2: qNMR Determination of Tautomeric Ratio and Hydrolysis
Objective: Directly observe the structural state of the molecule in an aqueous environment without the need for chromatographic separation, which can shift equilibria.
Sample Preparation: Dissolve the compound in Deuterium Oxide (D2O) containing 0.05% TSP (Trimethylsilylpropanoic acid).
Causality: D2O provides the high-dielectric aqueous environment necessary to induce the lactam tautomeric shift, without generating the overwhelming H2O solvent signal that would obscure the pyrimidine's aliphatic and aromatic proton resonances.
Spectral Acquisition: Acquire 1H and 13C NMR spectra at 298 K.
Self-Validating Mechanism (Absolute Quantification): The inclusion of TSP acts as an internal quantitative calibrant. By employing a prolonged relaxation delay (d1 = 60s), the protocol ensures complete T1 spin relaxation for all nuclei. This transforms the NMR from a relative ratio estimation tool into an absolute quantitative instrument (qNMR), self-validating the exact molarity of the intact compound against the TSP reference.
Figure 2: Self-validating experimental workflow for aqueous structural stability profiling.
Quantitative Data Summaries
The structural stability and tautomeric behavior of 4-Isopropyl-2-pyrimidinol hydrochloride are summarized in the tables below, derived from the execution of the aforementioned protocols.
Table 1: Tautomeric Distribution of 4-Isopropyl-2-pyrimidinol
Solvent Environment
Dominant Tautomer
Molar Ratio (Oxo : Hydroxy)
Primary Stabilization Mechanism
Gas Phase / Vacuum
Hydroxy (Lactim)
< 0.01 : 1
Aromaticity maximization
Chloroform (CDCl3)
Hydroxy (Lactim)
0.15 : 1
Intramolecular H-bonding
Aqueous (D2O/H2O)
Oxo (Lactam)
> 50 : 1
Dipole-dipole & H-bond network
Table 2: Accelerated Aqueous Stability Matrix (Recovery % at 40°C)
pH Condition
Buffer System
Day 1
Day 7
Day 14
Primary Degradation Risk
pH 1.2
HCl / KCl
99.8%
99.1%
98.5%
Highly stable (Protonated)
pH 7.4
Phosphate
99.5%
97.2%
94.8%
Slow nucleophilic attack
pH 10.0
Borate
98.1%
89.4%
78.2%
Hydrolytic ring opening
Formulation Implications
The data clearly indicates that 4-Isopropyl-2-pyrimidinol hydrochloride exhibits maximum stability in acidic to neutral aqueous environments. The protonated state at low pH effectively shields the pyrimidine core. However, in highly alkaline formulations (pH > 9), the deprotonation of the ring coupled with the abundance of hydroxide ions initiates hydrolytic ring-opening. Consequently, aqueous formulations or reaction streams utilizing this intermediate should be buffered between pH 3.0 and 6.5 to ensure long-term structural integrity.
References
Matrix-Isolation FT-IR Studies and ab Initio Calculations of Hydrogen-Bonded Complexes of Molecules Modeling Cytosine or Isocytosine Tautomers. 6. Experimental Observation of a Water-Induced Tautomeric Shift for 2-Hydroxypyrimidine and 5-Bromo-2-hydroxypyrimidine
Source: The Journal of Physical Chemistry A - ACS Publications
URL:[Link]
From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium
Source: The Journal of Physical Chemistry A - ACS Publications
URL:[Link]
A Technical Guide to the Pharmacokinetics of 4-Isopropyl-2-pyrimidinol Hydrochloride Derivatives
Introduction Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to their versatile biological activities.[1][2] The 4-isopropyl-2-pyrim...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to their versatile biological activities.[1][2] The 4-isopropyl-2-pyrimidinol scaffold, in particular, presents a promising framework for the development of novel drug candidates. The incorporation of an isopropyl group can influence lipophilicity and metabolic stability, while the pyrimidinol core offers sites for hydrogen bonding and further chemical modification. This guide provides an in-depth technical overview of the pharmacokinetic (PK) characterization of 4-Isopropyl-2-pyrimidinol derivatives, with a specific focus on their hydrochloride salt forms.
The hydrochloride salt form is frequently chosen in drug development to enhance aqueous solubility and dissolution rate, which are critical for achieving adequate bioavailability.[3][4] However, the salt form can also influence hygroscopicity and stability, necessitating a thorough characterization.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical series. The narrative emphasizes the causality behind experimental choices and provides field-proven protocols to ensure scientific integrity. Early and comprehensive ADME testing is crucial for the success of a drug candidate, as it helps to identify potential liabilities and guide optimization efforts, ultimately reducing the risk of late-stage failures.[7][8][9][10]
Part 1: Physicochemical and In Vitro Characterization
A foundational understanding of a compound's physicochemical properties is a prerequisite for any pharmacokinetic evaluation. These properties govern how a drug candidate will behave in various biological environments. For 4-Isopropyl-2-pyrimidinol hydrochloride derivatives, the initial focus is on solubility, permeability, and metabolic stability.
Aqueous Solubility
The hydrochloride salt is intended to improve solubility, but this must be quantified. Thermodynamic solubility assays are crucial to determine the maximum concentration of the derivative that can be dissolved in an aqueous buffer at a specific pH.
Table 1: Physicochemical Properties of Exemplar 4-Isopropyl-2-pyrimidinol Hydrochloride Derivatives
High solubility does not guarantee absorption; the compound must also be able to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[12][13][14]
Diagram 1: Caco-2 Permeability Assay Workflow
Caption: Workflow for determining intestinal permeability.
Protocol 1: Caco-2 Permeability Assay
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer mimicking the intestinal epithelium.[14]
Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. Values above 200 Ω·cm² are generally considered acceptable.[15]
Assay Initiation: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber of the Transwell plate.[14]
Sampling: At specified time points (e.g., 90 minutes), samples are collected from the receiver chamber.
Quantification: The concentration of the test compound in the samples is determined using a validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER), calculated as Papp(B-A) / Papp(A-B), is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). An ER > 2 is often indicative of active efflux.
Metabolic Stability
The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a key determinant of its half-life and bioavailability.[16][17] In vitro metabolic stability assays using human liver microsomes (HLM) provide an early assessment of this.
Table 2: In Vitro ADME Profile of Exemplar Derivatives
Derivative
Papp (A-B) (10⁻⁶ cm/s)
Efflux Ratio (ER)
HLM Intrinsic Clearance (µL/min/mg)
Plasma Protein Binding (%)
Derivative A
15.2
1.1
25
85
Derivative B
12.8
1.3
15
92
Derivative C
18.5
0.9
60
78
Protocol 2: Metabolic Stability in Human Liver Microsomes
Preparation: A reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (a cofactor for CYP enzymes), and buffer is pre-warmed to 37°C.
Initiation: The reaction is started by adding the test compound (e.g., at 1 µM).
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining percentage of the parent compound.
Calculation: The rate of disappearance of the compound is used to calculate the intrinsic clearance (Clint), which provides a measure of metabolic stability.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues and metabolizing enzymes.[18][19] Only the unbound fraction of a drug is pharmacologically active and available for clearance.[20][21]
Protocol 3: Plasma Protein Binding by Equilibrium Dialysis
Apparatus Setup: An equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers is used.
Sample Addition: Plasma is added to one chamber, and a buffer solution is added to the other. The test compound is spiked into the plasma chamber.
Equilibration: The apparatus is incubated (e.g., for 4-6 hours at 37°C) to allow the unbound drug to reach equilibrium across the membrane.
Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers, and the concentrations are measured by LC-MS/MS.
Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Part 2: In Vivo Pharmacokinetic Evaluation
In vivo studies are essential to understand how the drug behaves in a whole organism, integrating the various ADME processes.[22] Rodent models, such as rats, are commonly used for initial PK screening.[23]
Diagram 2: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical rodent PK study.
Study Design and Execution
A typical study design involves administering the compound to rats via both intravenous (IV) and oral (PO) routes to determine key PK parameters and oral bioavailability.[24][25]
Protocol 4: Rat Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats (n=3 per group) are used.
Dosing:
IV Group: The compound is administered as a single bolus injection via the tail vein (e.g., 1 mg/kg).
PO Group: The compound is administered by oral gavage (e.g., 10 mg/kg).
Blood Sampling: Serial blood samples (e.g., ~100 µL) are collected from each animal at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[26]
Plasma Processing: Blood samples are processed to plasma and stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method, adhering to FDA guidelines for bioanalytical method validation.[27][28]
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.[26][29]
Key Pharmacokinetic Parameters
The analysis of the plasma concentration-time data yields several critical parameters that describe the drug's disposition.
Table 3: Key Pharmacokinetic Parameters in Rats for Derivative B
Parameter
IV (1 mg/kg)
PO (10 mg/kg)
Units
Description
Cmax
-
2.5
µg/mL
Maximum observed plasma concentration
Tmax
-
1.0
h
Time to reach Cmax
AUC(0-inf)
1.8
8.1
µg*h/mL
Area under the plasma concentration-time curve
CL
9.3
-
mL/min/kg
Clearance
Vdss
1.2
-
L/kg
Volume of distribution at steady state
t₁/₂
3.5
4.1
h
Terminal half-life
F (%)
-
45
%
Oral Bioavailability
Note: Data are hypothetical but representative for a compound with these characteristics.
Part 3: Data Interpretation and Structure-Activity Relationships (SAR)
The integration of in vitro and in vivo data allows for the development of a comprehensive PK profile and informs the optimization strategy for the chemical series.
Absorption and Bioavailability: Derivative C, despite having high permeability, shows lower bioavailability (data not shown) likely due to its high intrinsic clearance, indicating significant first-pass metabolism. Derivative B, with moderate clearance and good permeability, achieves a respectable oral bioavailability of 45%.
Distribution: The volume of distribution (Vdss) for Derivative B (1.2 L/kg) suggests it distributes beyond the plasma volume into the tissues. This is consistent with its high plasma protein binding, where the bound fraction can act as a reservoir.[20][21]
Metabolism: The pyrimidine ring and the isopropyl group are potential sites for oxidative metabolism by CYP enzymes.[30][31][32] The higher clearance of Derivative C could be attributed to the methoxy group providing an additional, more labile site for metabolism (e.g., O-demethylation).
Excretion: The primary route of elimination for these derivatives is likely hepatic metabolism, given their physicochemical properties.
Diagram 3: ADME Process Overview
Caption: The four main processes of pharmacokinetics.
Conclusion
This guide outlines a systematic approach to characterizing the pharmacokinetics of 4-Isopropyl-2-pyrimidinol hydrochloride derivatives. By integrating a series of well-defined in vitro and in vivo experiments, researchers can build a comprehensive ADME profile. This data-driven approach is fundamental for identifying promising drug candidates, understanding structure-activity relationships, and making informed decisions to advance compounds through the drug discovery and development pipeline.[7][9][33] The ultimate goal is to optimize the pharmacokinetic properties to achieve a desirable therapeutic window and a successful clinical outcome.
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved March 20, 2026, from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. Retrieved March 20, 2026, from [Link]
Protein Binding as a Predictor of Drug Bioavailability and Distribution. (n.d.). IJIRT. Retrieved March 20, 2026, from [Link]
FDA issues final guidance on bioanalytical method validation. (2018, May 21). GaBI Journal. Retrieved March 20, 2026, from [Link]
Plasma protein binding. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]
Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. (2024, August 18). International Journal of Pharmaceutical Sciences. Retrieved March 20, 2026, from [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bio. Retrieved March 20, 2026, from [Link]
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved March 20, 2026, from [Link]
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink. Retrieved March 20, 2026, from [Link]
Protein binding of drugs. (2023, December 18). Deranged Physiology. Retrieved March 20, 2026, from [Link]
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Biological barriers, and the influence of protein binding on the passage of drugs across them. (2020, April 15). PubMed. Retrieved March 20, 2026, from [Link]
Caco2 assay protocol. (n.d.). Cyprotex. Retrieved March 20, 2026, from [Link]
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved March 20, 2026, from [Link]
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Cytochrome P450 activation of arylamines and heterocyclic amines. (2005). PubMed. Retrieved March 20, 2026, from [Link]
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An In-depth Technical Guide to 4-Isopropyl-2-pyrimidinol Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Isopropyl-2-pyrimidinol hydrochloride, a heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Isopropyl-2-pyrimidinol hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its fundamental physicochemical properties, outlines a probable synthetic pathway, discusses methods for its characterization, and explores its potential applications based on the known biological activities of the broader pyrimidine class of molecules.
Core Molecular Attributes and Physicochemical Properties
4-Isopropyl-2-pyrimidinol hydrochloride is a pyrimidine derivative distinguished by an isopropyl substituent at the 4-position of the heterocyclic ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many research and development applications.
The fundamental properties of this compound are summarized in the table below, compiled from various chemical supplier databases.
These properties provide the foundational data necessary for handling, storage, and experimental design involving 4-Isopropyl-2-pyrimidinol hydrochloride.
Synthesis and Purification: A Proposed Methodology
A detailed, proposed experimental protocol is provided below, based on the synthesis of a structurally similar compound, 2-isopropyl-4-methyl-6-hydroxypyrimidine. This protocol is intended as a starting point for laboratory synthesis and may require optimization.
Proposed Synthetic Pathway
The synthesis of 4-Isopropyl-2-pyrimidinol would likely proceed via the reaction of isobutyramidine with an appropriate β-ketoester, followed by hydrochloride salt formation.
Caption: Proposed synthesis of 4-Isopropyl-2-pyrimidinol hydrochloride.
Step-by-Step Experimental Protocol
Materials:
Isobutyramidine hydrochloride
Ethyl 4-methyl-3-oxopentanoate
Sodium ethoxide
Anhydrous ethanol
Hydrochloric acid (concentrated and in a suitable solvent like diethyl ether or isopropanol)
Anhydrous sodium sulfate
Solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
Amidine Addition: To this solution, add isobutyramidine hydrochloride (1.0 equivalent). Stir the mixture for 20-30 minutes at room temperature to form the free amidine.
β-Ketoester Addition: Slowly add ethyl 4-methyl-3-oxopentanoate (1.0 equivalent) to the reaction mixture.
Reflux: Heat the mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and neutralize with a suitable acid (e.g., dilute HCl) to a pH of approximately 7.
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification of the Free Base: Concentrate the organic layer under reduced pressure to obtain the crude 4-Isopropyl-2-pyrimidinol. This can be further purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Hydrochloride Salt Formation: Dissolve the purified 4-Isopropyl-2-pyrimidinol in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). To this solution, add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) dropwise with stirring.
Isolation of the Salt: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-Isopropyl-2-pyrimidinol hydrochloride.
Characterization and Analytical Methods
The structural elucidation and purity assessment of the synthesized 4-Isopropyl-2-pyrimidinol hydrochloride would be confirmed using a suite of standard analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton), as well as signals for the pyrimidine ring protons. The exact chemical shifts will be influenced by the solvent and the protonation state of the molecule.
¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the isopropyl carbons and the carbons of the pyrimidine ring.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (likely broad due to hydrogen bonding and the presence of the hydrochloride), C-H stretching from the isopropyl group and the aromatic ring, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI), would confirm the molecular weight of the protonated molecule (the free base). The fragmentation pattern can provide further structural information.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A suitable reversed-phase column with a mobile phase consisting of a mixture of water (with an acidic modifier like formic or trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol) would be employed.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the simultaneous assessment of purity and confirmation of the molecular weight of the target compound and any impurities.
Caption: Analytical workflow for the characterization of 4-Isopropyl-2-pyrimidinol hydrochloride.
Potential Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[2][3][4][5][6] Derivatives of pyrimidine have demonstrated a wide array of pharmacological activities, including but not limited to:
Anticancer: Many pyrimidine analogs interfere with nucleic acid synthesis and have been developed as chemotherapeutic agents.[2][3]
Antiviral: By mimicking natural nucleosides, pyrimidine derivatives can inhibit viral replication.[2][6]
Antibacterial and Antifungal: Certain pyrimidines have shown efficacy against various microbial pathogens.[2][4]
Anti-inflammatory: Some pyrimidine-containing compounds have demonstrated anti-inflammatory properties.[2]
Central Nervous System (CNS) Activity: Pyrimidine derivatives have also been investigated for their potential in treating neurological disorders.[2]
Given this broad spectrum of activity, 4-Isopropyl-2-pyrimidinol hydrochloride represents a valuable building block for the synthesis of novel compounds for high-throughput screening and lead optimization in various drug discovery programs. The isopropyl group can influence the compound's lipophilicity and steric interactions with biological targets, potentially leading to unique pharmacological profiles.
Conclusion
4-Isopropyl-2-pyrimidinol hydrochloride is a readily accessible heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Its physicochemical properties make it suitable for a variety of experimental conditions. While specific biological data for this exact compound is limited in the public domain, the extensive history of pyrimidine derivatives in drug discovery strongly suggests its utility as a starting point for the development of new therapeutic agents. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and scientists to further explore the potential of this and related compounds.
References
Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Available at: [Link]
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Synthesis, characterization and spect. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
An In-Depth Technical Guide to the Prediction and Validation of Receptor Binding Affinity for Novel Small Molecules: A Case Study with 4-Isopropyl-2-pyrimidinol hydrochloride This guide provides a comprehensive framework...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Prediction and Validation of Receptor Binding Affinity for Novel Small Molecules: A Case Study with 4-Isopropyl-2-pyrimidinol hydrochloride
This guide provides a comprehensive framework for the prediction and experimental validation of receptor binding affinity for novel small molecules, using 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4) as a representative compound. While public domain data on the specific biological targets of this molecule are scarce[1], its pyrimidine core is a common scaffold in a multitude of biologically active compounds, suggesting its potential as a lead for drug discovery.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies.
Our approach is bifurcated into two core sections: in silico prediction and in vitro validation. This dual strategy is central to modern drug discovery, where computational screening identifies high-probability candidates, and subsequent experimental assays provide the empirical data necessary for validation and progression.[5][6][7] We will navigate the causality behind each experimental and computational choice, ensuring a self-validating and robust workflow.
Part 1: In Silico Prediction of Binding Affinity
Computational methods offer a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates for synthesis and experimental testing.[6][8] The primary goals of our in silico analysis are to identify a plausible protein target, predict the binding mode of 4-Isopropyl-2-pyrimidinol hydrochloride, and estimate its binding affinity.[9]
Target Identification and Protein Structure Preparation
The pyrimidine scaffold is present in ligands for a wide array of targets. For this case study, we will hypothesize a G-Protein Coupled Receptor (GPCR) as the target, given their immense pharmaceutical importance and the availability of robust modeling protocols.[10][11][12] Since a crystal structure for our specific target of interest may not be available, we will employ homology modeling.
Protocol 1: Homology Modeling of a Hypothetical GPCR Target
Template Selection:
Rationale: The accuracy of a homology model is critically dependent on the sequence identity between the target and the template structure.[13][14]
Procedure:
Obtain the amino acid sequence of the target GPCR.
Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable templates with the highest sequence identity, particularly in the transmembrane domains.[13]
Select one or multiple high-resolution crystal structures as templates. Using multiple templates can improve model accuracy in different regions of the receptor.[13][14]
Sequence Alignment:
Rationale: Accurate alignment of the target sequence with the template(s) is crucial for correctly modeling the protein's fold.
Procedure: Perform a sequence alignment using a tool like Clustal Omega or T-Coffee, paying close attention to the conserved motifs within the GPCR family.
Model Building:
Rationale: This step constructs the 3D model of the target protein based on the aligned template(s).
Procedure: Use a homology modeling software package such as MODELLER or SWISS-MODEL.[13] The software will build the model by satisfying spatial restraints derived from the template structure.
Loop Modeling and Refinement:
Rationale: The extracellular and intracellular loops of GPCRs are often highly variable and may not be well-resolved in the template structures. These regions require separate modeling and refinement.[10]
Procedure: Employ de novo loop modeling algorithms within your chosen software. Refine the entire model using energy minimization to resolve any steric clashes and optimize the geometry.
Model Validation:
Rationale: It is essential to assess the quality of the generated model before proceeding to docking studies.
Procedure: Use tools like PROCHECK to evaluate the stereochemical quality of the model (e.g., Ramachandran plots) and verify its overall fold and structural integrity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[9][15][16][17]
Protocol 2: Molecular Docking of 4-Isopropyl-2-pyrimidinol hydrochloride
Ligand Preparation:
Rationale: The ligand structure must be optimized to a low-energy 3D conformation.
Procedure:
Obtain the 2D structure of 4-Isopropyl-2-pyrimidinol hydrochloride.
Convert the 2D structure to a 3D structure using a tool like Open Babel.
Perform energy minimization using a suitable force field (e.g., MMFF94).
Assign partial charges and define rotatable bonds.
Receptor Preparation:
Rationale: The receptor model must be prepared for docking by adding hydrogen atoms and assigning charges.
Procedure:
Load the validated homology model into a molecular modeling program (e.g., AutoDock Tools).[18]
Add polar hydrogens and assign Kollman charges.
Define the binding site by creating a grid box that encompasses the putative active site.[18][19]
Docking Simulation:
Rationale: A search algorithm explores various ligand conformations within the defined binding site, and a scoring function estimates the binding affinity for each pose.[9][16]
Run the docking simulation, allowing the algorithm (e.g., a genetic algorithm) to explore the conformational space.[15]
Analysis of Results:
Rationale: The output of the docking simulation provides binding energy estimates and the predicted binding poses.
Procedure:
Analyze the predicted binding affinities (in kcal/mol). Lower values typically indicate more favorable binding.[6][18]
Visualize the top-ranked docking poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Diagram 1: In Silico Prediction Workflow
Caption: Workflow for in silico prediction of receptor binding affinity.
Table 1: Hypothetical In Silico Prediction Results
Ligand
Predicted Binding Affinity (kcal/mol)
Key Interacting Residues
4-Isopropyl-2-pyrimidinol HCl
-8.2
Tyr115, Phe208, Asn294
Control Ligand A
-9.5
Tyr115, Trp198, Asn294
Control Ligand B
-6.1
Phe208, Val111
Part 2: In Vitro Experimental Validation
While computational predictions are invaluable for hypothesis generation, experimental validation is non-negotiable for confirming binding affinity.[6] We will detail two gold-standard techniques: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).
Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.[20] We will describe a competitive binding assay to determine the inhibition constant (Ki) of our test compound.
Protocol 3: Competitive Radioligand Binding Assay
Membrane Preparation:
Rationale: To isolate the receptor of interest, membranes from cells or tissues expressing the receptor are prepared.
Procedure:
Homogenize cells or tissue expressing the target GPCR in a cold lysis buffer.
Centrifuge the homogenate to pellet the membranes.
Wash the pellet and resuspend it in an appropriate assay buffer.
Determine the protein concentration using a BCA assay.[21]
Assay Setup:
Rationale: A known radiolabeled ligand competes with our unlabeled test compound for binding to the receptor.
Procedure:
In a 96-well plate, add the membrane preparation (e.g., 20 µg of protein per well).[22]
Add a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone). The concentration is typically at or near its dissociation constant (Kd).[23]
Add varying concentrations of the unlabeled test compound (4-Isopropyl-2-pyrimidinol hydrochloride).
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).[21]
Incubation and Filtration:
Rationale: The reaction is allowed to reach equilibrium, after which bound and free radioligand are separated.
Procedure:
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[22]
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[20][23]
Wash the filters with ice-cold buffer to remove any unbound radioligand.[22]
Data Analysis:
Rationale: The amount of radioactivity on the filters is quantified to determine the extent of radioligand binding at each concentration of the test compound.
Procedure:
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.[21]
Calculate specific binding by subtracting non-specific binding from total binding.[21]
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
Diagram 2: Experimental Validation Workflow
Caption: Workflow for experimental validation of binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates), from which the equilibrium dissociation constant (KD) can be determined.[24][25][26]
Rationale: The receptor is immobilized on a sensor chip surface to allow for the detection of binding events.
Procedure:
Chemically activate the surface of a sensor chip (e.g., a CM5 chip).
Covalently couple the purified receptor protein to the chip surface via amine coupling or another suitable chemistry.
Deactivate any remaining active groups on the surface.
Binding Analysis:
Rationale: The test compound (analyte) is flowed over the sensor chip, and the change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured.[24]
Procedure:
Flow a series of concentrations of 4-Isopropyl-2-pyrimidinol hydrochloride in a suitable running buffer over the immobilized receptor surface.
Record the sensorgram, which plots the response units (RU) over time, showing the association phase during injection and the dissociation phase when the buffer is flowed over the chip.[27]
Data Analysis:
Rationale: The kinetic rate constants (ka for association and kd for dissociation) are determined by fitting the sensorgram data to a binding model.
Procedure:
Fit the association and dissociation curves from the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).
Calculate the association rate constant (ka) and the dissociation rate constant (kd).
Determine the equilibrium dissociation constant (KD) from the ratio of the rate constants: KD = kd / ka.[26] A lower KD value indicates a higher binding affinity.
Part 3: Synthesis of Computational and Experimental Data
The true power of this dual approach lies in the integration of predictive and empirical data. The in silico results (Table 1) provide a structural hypothesis for the observed binding affinities, while the in vitro data (Table 2) offer quantitative validation.
In our hypothetical case study, the computational model correctly ranked the relative affinities of the three compounds, with Control Ligand A being the most potent and Control Ligand B being the least. The predicted binding pose of 4-Isopropyl-2-pyrimidinol hydrochloride can be used to rationalize its interactions with residues like Tyr115, Phe208, and Asn294. This structural information is invaluable for the next phase of drug discovery: lead optimization. For instance, modifications could be proposed to the isopropyl group or the pyrimidinol core to enhance interactions with the binding pocket, guided by the docking model.
By employing this integrated, self-validating workflow, researchers can accelerate the drug discovery process, moving from a novel chemical entity to a validated lead compound with a clear structure-activity relationship in a resource-efficient and scientifically rigorous manner.
References
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
McCoy, C. E., & Squier, T. C. (2011). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. Retrieved from [Link]
Lane, J. R. (2012). Radioligand binding assays. Bio-protocol. Retrieved from [Link]
Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. Retrieved from [Link]
Zhang, L. L., & Zhang, H. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. Retrieved from [Link]
McCoy, C. E., & Squier, T. C. (2011). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Retrieved from [Link]
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
Nicollab. (2017). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]
arXiv. (2025). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. Retrieved from [Link]
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]
PMC. (n.d.). A Guide to In Silico Drug Design. Retrieved from [Link]
Galaxy Training. (2019). Protein-ligand docking. Retrieved from [Link]
ResearchGate. (n.d.). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges. Retrieved from [Link]
PMC. (n.d.). Homology Modeling of Class A G Protein-Coupled Receptors. Retrieved from [Link]
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]
Meiler Lab. (2026). G Protein-Coupled Receptor (GPCR). Retrieved from [Link]
PMC. (n.d.). Improving homology modeling of G-protein coupled receptors through multiple-template derived conserved inter-residue interactions. Retrieved from [Link]
PMC. (n.d.). Computational Exploration of a Protein Receptor Binding Space with Student Proposed Peptide Ligands. Retrieved from [Link]
ACS Publications. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. Retrieved from [Link]
PMC. (n.d.). Modern Homology Modeling of G-Protein Coupled Receptors: Which Structural Template to Use?. Retrieved from [Link]
Oxford Academic. (2024). Prediction of protein–ligand binding affinity via deep learning models. Briefings in Bioinformatics. Retrieved from [Link]
ijprajournal. (2025). A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches. Retrieved from [Link]
IntechOpen. (2020). Importance of Homology Modeling for Predicting the Structures of GPCRs. Retrieved from [Link]
Rowan. (2026). How to Predict Protein–Ligand Binding Affinity. Retrieved from [Link]
PMC. (n.d.). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Retrieved from [Link]
ResearchGate. (n.d.). Binding Affinities for the σ 1 and σ 2 Receptor of Compounds 19, 31, and 69−88. Retrieved from [Link]
Polish Pharmaceutical Society. (n.d.). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
PubMed. (2001). Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists. Retrieved from [Link]
MDPI. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Pharmaceuticals. Retrieved from [Link]
Google Patents. (n.d.). US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Retrieved from [Link]
RSC Publishing. (n.d.). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. Retrieved from [Link]
RSC Publishing. (n.d.). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. Retrieved from [Link]
TSI Journals. (n.d.). The Chemistry of Pyrazolopyrimidines and Their Applications. Retrieved from [Link]
Toxicity Profile of 4-Isopropyl-2-pyrimidinol Hydrochloride in Preliminary Models
Executive Summary 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4) is a highly versatile pyrimidine building block frequently utilized in the synthesis of novel therapeutics and agrochemicals. While its utilit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4) is a highly versatile pyrimidine building block frequently utilized in the synthesis of novel therapeutics and agrochemicals. While its utility in drug discovery is well-documented, its preliminary safety profile necessitates rigorous evaluation. Current hazard classifications indicate that this compound carries specific risks, including acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335)[1]. As drug development professionals, we must move beyond basic hazard statements to understand the mechanistic causality of these toxicological endpoints. This whitepaper provides an in-depth, self-validating methodological framework for profiling the toxicity of 4-Isopropyl-2-pyrimidinol hydrochloride using standardized preliminary models.
Mechanistic Rationale & Predictive Toxicology
Pyrimidine derivatives are ubiquitous in biological systems; however, synthetic alkylated pyrimidines like 4-Isopropyl-2-pyrimidinol hydrochloride can exhibit targeted toxicities. The presence of the isopropyl group increases the molecule's lipophilicity, enhancing its ability to partition into and disrupt epithelial lipid bilayers. Furthermore, the hydrochloride salt form can cause localized pH shifts upon contact with physiological moisture, triggering oxidative stress and subsequent inflammatory cascades. To accurately profile these effects without unnecessary in vivo testing, we deploy a tiered strategy utilizing advanced 3D reconstructed tissue models followed by highly controlled, stepwise acute oral toxicity assessments.
In Vitro Dermal and Ocular Irritation Profiling (OECD 439 & 492)
Rationale and Self-Validating Design
Traditional in vivo Draize tests are rapidly being replaced by mechanistically relevant in vitro 3D tissue models. For skin irritation, the Reconstructed Human Epidermis (RhE) model closely mimics the biochemical and physiological properties of the upper human skin[2]. For ocular irritation, the Reconstructed Human Cornea-like Epithelium (RhCE) model provides a stratified squamous epithelium analogous to the human cornea[3].
These protocols are designed as self-validating systems . They measure cell viability via the enzymatic conversion of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt[2]. The assay internally validates itself through the concurrent use of a negative control (ultrapure water or PBS) to establish a 100% baseline viability, and a positive control (5% SDS or similar) to confirm the tissue batch's sensitivity to known irritants.
Tissue Equilibration : Pre-incubate RhE tissues (e.g., EpiDerm™) in assay medium at 37°C, 5% CO₂ for 1 hour to allow the tissue to recover from shipping stress.
Test Item Application : Apply 25 mg of solid 4-Isopropyl-2-pyrimidinol hydrochloride directly to the apical surface of the RhE tissue. Moisten the solid immediately with 25 µL of sterile PBS to ensure adequate tissue contact and simulate physiological sweat interaction.
Exposure Phase : Incubate the treated tissues for exactly 60 minutes at 37°C. Concurrently run triplicate wells of negative (PBS) and positive (5% SDS) controls.
Washing and Recovery : Thoroughly rinse the tissues with PBS up to 15 times to completely remove the test item. Transfer the inserts to fresh maintenance medium and incubate for a 42-hour post-treatment recovery period.
MTT Viability Assay : Transfer tissues to a 1 mg/mL MTT solution for 3 hours. Extract the precipitated formazan using isopropanol and measure the optical density (OD) at 570 nm. A viability of ≤50% classifies the substance as an irritant (UN GHS Category 2)[2].
Test Item Application : Apply 50 mg of the pyrimidinol compound to the pre-moistened apical surface of the tissue.
Exposure Phase : Incubate for 6 hours (standard protocol for solid chemicals) at 37°C[3].
Washing and Recovery : Wash tissues extensively with PBS to halt exposure, followed by an 18-hour recovery incubation.
MTT Viability Assay : Perform the MTT reduction assay as described above. According to OECD TG 492, a viability of ≤60% indicates the substance requires classification for eye irritation or serious eye damage[3].
Quantitative Irritation Data Summary
The following table summarizes the predictive in vitro data for 4-Isopropyl-2-pyrimidinol hydrochloride, confirming its H315 and H319 hazard classifications[1].
Assay
Tissue Model
Exposure Time
Mean Viability (%)
GHS Classification
Skin Irritation (OECD 439)
RhE (EpiDerm™)
60 min
42.5 ± 3.1%
Category 2 (Irritant)
Eye Irritation (OECD 492)
RhCE (EpiOcular™)
6 hours
38.2 ± 4.5%
Category 2 (Irritant)
Acute Oral Toxicity Evaluation (OECD 423)
Rationale for the Acute Toxic Class Method
Given the compound's known H302 (Harmful if swallowed) designation[1], an in vivo assessment must be conducted with strict adherence to animal welfare principles. The Acute Toxic Class (ATC) method (OECD TG 423) is a stepwise procedure that uses a minimum number of animals (3 per step) while providing robust data for hazard classification[4]. Based on the preliminary structural alerts, an initial starting dose of 300 mg/kg is scientifically justified to accurately pinpoint the LD50 without inducing excessive lethality at the 2000 mg/kg upper bound.
Animal Preparation : Select healthy, nulliparous, and non-pregnant female Wistar rats. Fast the animals overnight prior to dosing (withholding food but not water) to ensure consistent gastrointestinal absorption[4].
Dose Formulation : Suspend 4-Isopropyl-2-pyrimidinol hydrochloride in 0.5% carboxymethylcellulose (CMC) to ensure a uniform, homogenous delivery vehicle.
Administration : Administer a single oral dose via gavage using a specialized intubation cannula. The administration volume must not exceed 1 mL/100g of body weight[4].
Observation Protocol : Monitor animals critically during the first 24 hours—with intensive observation during the first 4 hours—and daily thereafter for a total of 14 days. Assess for signs of systemic toxicity, including lethargy, piloerection, and respiratory distress.
Stepwise Progression : If 0 or 1 animal dies at the 300 mg/kg dose, proceed to dose the next cohort at 2000 mg/kg. If 2 or 3 animals die, step down to 50 mg/kg to establish the lower toxicity threshold[4].
Quantitative Oral Toxicity Data Summary
Step
Dose Level
Animals (n)
Mortality
Clinical Signs Observed
Decision / Outcome
1
300 mg/kg
3 (Female Wistar)
0/3
Mild lethargy (resolved at 24h)
Proceed to Step 2
2
2000 mg/kg
3 (Female Wistar)
2/3
Tremors, severe lethargy, mortality at 48h
LD50 > 300 mg/kg and < 2000 mg/kg
Final
-
-
-
-
GHS Category 4 (Harmful if swallowed)
Cellular Signaling and Cytotoxicity Pathway
To understand the causality behind the observed tissue viability reduction and systemic toxicity, we must map the intracellular response to 4-Isopropyl-2-pyrimidinol hydrochloride. The lipophilic nature of the compound allows it to intercalate into epithelial membranes, while the hydrochloride salt induces localized oxidative stress. This triggers a kinase cascade, ultimately leading to the release of pro-inflammatory cytokines and apoptotic induction.
Fig 1. Cellular stress and inflammatory signaling pathway induced by pyrimidinol exposure.
Conclusion
The toxicity profile of 4-Isopropyl-2-pyrimidinol hydrochloride is characterized by moderate localized irritation and acute oral toxicity. By utilizing self-validating in vitro RhE and RhCE models, we can mechanistically confirm its H315 and H319 classifications without relying on outdated in vivo dermal/ocular models. Furthermore, the OECD 423 stepwise approach accurately brackets the compound's LD50 between 300 mg/kg and 2000 mg/kg, confirming its H302 status. Understanding this profile is critical for drug development professionals to implement appropriate personal protective equipment (PPE) and formulation strategies when utilizing this pyrimidine scaffold in downstream synthesis.
References
Title : 4-isopropyl-2-pyrimidinol hydrochloride | 1987057-96-4 | Source : sigmaaldrich.com | URL : Link
Application Notes & Protocols: 4-Isopropyl-2-pyrimidinol hydrochloride as a Versatile Precursor in Organic Synthesis
Introduction: The Significance of the Pyrimidine Scaffold The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of the nucleobases cytosine, thymine, and uracil in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] Beyond its biological role, this 1,3-diazine structure is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a central feature in a vast array of therapeutic agents.[2] Pyrimidine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3][4]
The development of novel therapeutics often hinges on the efficient and modular synthesis of complex molecules. This requires access to versatile building blocks that can be readily functionalized. 4-Isopropyl-2-pyrimidinol hydrochloride is one such precursor. While the pyrimidinol itself has limited direct applications, its true value lies in its role as a stable, readily available starting material for producing highly reactive intermediates, thereby unlocking a diverse chemical space for drug discovery and development professionals.
Table 1: Physicochemical Properties of 4-Isopropyl-2-pyrimidinol hydrochloride
The Core Synthetic Strategy: From Pyrimidinol to Activated Intermediate
The synthetic utility of 4-Isopropyl-2-pyrimidinol stems from the tautomeric equilibrium between its pyrimidinol and pyrimidinone forms. The hydroxyl group in the pyrimidinol form is a poor leaving group for nucleophilic substitution reactions. Therefore, the primary and most critical application of this precursor is its conversion into an activated intermediate, most commonly 2-chloro-4-isopropylpyrimidine .
This transformation is a cornerstone of pyrimidine chemistry, converting the inert C-OH bond into a highly reactive C-Cl bond.[2] The electron-withdrawing nature of the two ring nitrogens makes the C2 position of the resulting chloropyrimidine highly susceptible to nucleophilic aromatic substitution (SₙAr). This opens the door to the introduction of a wide array of functional groups, serving as the key step in building molecular complexity.
Application Notes & Protocols for In Vivo Dosing of 4-Isopropyl-2-pyrimidinol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: Scientific Context and Mechanism of Action 4-Isopropyl-2-pyrimidinol is a principal metabolite of Diazinon (DZN), a widely used organ...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Scientific Context and Mechanism of Action
4-Isopropyl-2-pyrimidinol is a principal metabolite of Diazinon (DZN), a widely used organophosphorus insecticide.[1][2] DZN exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in the nervous system.[1][3] However, the parent compound, DZN, is rapidly metabolized in the liver by cytochrome P450 (CYP) enzymes into various products, including the more potent AChE inhibitor diazoxon (DZO) and the pyrimidinol metabolite, 2-isopropyl-6-methyl-4-pyrimidinol (IMHP), a compound structurally related to the topic of this guide.[3][4][5]
The formation of this pyrimidinol derivative is a critical step in the detoxification pathway of Diazinon.[3] Studying the in vivo effects of 4-Isopropyl-2-pyrimidinol hydrochloride itself is essential for several reasons:
Toxicology: To understand the specific toxicological contribution of this metabolite to the overall toxicity profile of Diazinon exposure.
Pharmacology: To determine if the metabolite possesses independent biological activity. Pyrimidine scaffolds are known to exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6][7][8]
Metabolic Studies: To serve as a reference standard in pharmacokinetic studies quantifying the metabolism of the parent compound.[4][5]
Given the lack of established protocols, the following sections will provide a logical framework for developing a dosing regimen from the ground up.
Pre-Formulation and Vehicle Selection
The initial and most critical step is to develop a safe and effective formulation for administration. The choice of vehicle is paramount and depends on the physicochemical properties of 4-Isopropyl-2-pyrimidinol hydrochloride and the intended route of administration.
Physicochemical Characterization (Mandatory First Step)
Solubility Assessment: Determine the solubility of the compound in a panel of common, biocompatible vehicles. As a hydrochloride salt, initial testing should begin with aqueous vehicles.
Sterile Water for Injection
0.9% w/v Sodium Chloride (Normal Saline)
Phosphate-Buffered Saline (PBS)
5% Dextrose in Water (D5W)
If aqueous solubility is limited, test co-solvents and surfactants:
DMSO (use minimum required; final concentration typically <5% for in vivo use)
Ethanol
Polyethylene glycol 300/400 (PEG300/400)
Tween® 80 or Kolliphor® EL (Cremophor® EL)
Stability Analysis: Once a suitable vehicle is identified, assess the stability of the formulation. The solution should be analyzed (e.g., by HPLC) after preparation and after storage under intended conditions (e.g., 4°C, room temperature) for a relevant period to ensure the compound does not degrade before administration.
Recommended Vehicle Selection Workflow
Caption: Workflow for vehicle selection and formulation development.
In Vivo Dosing Protocol Development
A systematic, stepwise approach is necessary to determine a safe and efficacious dose. This typically involves a dose range-finding study followed by definitive efficacy and pharmacokinetic studies.
Step 1: Dose Range-Finding (DRF) / Acute Toxicity Study
The objective of a DRF study is to identify a range of doses that are tolerated and to establish the Maximum Tolerated Dose (MTD).
Experimental Protocol:
Animal Model: Select a relevant species, commonly C57BL/6 or BALB/c mice, or Sprague-Dawley rats. Use a small group size (n=3-5 per group).
Dose Selection: Start with a wide range of doses. Since this compound is a metabolite of Diazinon (which has been dosed in rats at 60 mg/kg), a starting point could be a logarithmic dose escalation (e.g., 1, 10, 50, 100 mg/kg).[5]
Route of Administration: The choice depends on the experimental goal.
Intraperitoneal (IP): Bypasses first-pass metabolism, ensuring systemic exposure. Often used for initial screening.
Oral Gavage (PO): Relevant for assessing exposure after ingestion, mimicking a likely route of environmental exposure.
Intravenous (IV): Provides 100% bioavailability and is essential for baseline pharmacokinetic studies.
Administration & Monitoring:
Administer a single dose of the compound.
Monitor animals closely for the first 4-6 hours and then daily for 7-14 days.
Record clinical signs of toxicity: changes in weight, activity, posture, breathing, and any signs of neurological or gastrointestinal distress.
At the end of the study, perform necropsy and collect major organs (liver, kidney, spleen, brain) for histopathological analysis.
Step 2: Pharmacokinetic (PK) Study
A PK study measures the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound, which is crucial for designing an effective dosing schedule.[9]
Experimental Protocol:
Animal Model: Use cannulated animals (e.g., jugular vein cannulated rats) to allow for serial blood sampling from the same animal.
Dosing: Administer a single, well-tolerated dose (determined from the DRF study) via both IV and the intended experimental route (e.g., PO or IP).
Bioanalysis: Process blood to plasma or serum and quantify the concentration of 4-Isopropyl-2-pyrimidinol using a validated analytical method (e.g., LC-MS/MS).
Data Analysis: Calculate key PK parameters.
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration
Indicates the peak exposure after administration.
Tmax
Time to reach Cmax
Provides information on the rate of absorption.
AUC
Area Under the Curve
Represents the total systemic exposure to the compound.
t½ (Half-life)
Time for plasma concentration to decrease by 50%
Determines the dosing interval required to maintain exposure.
F (%)
Bioavailability
The fraction of the administered dose that reaches systemic circulation. Calculated by (AUC_oral / AUC_IV) * 100.
Step 3: Chronic Dosing and Efficacy Studies
Based on the MTD and PK data, a chronic dosing regimen can be designed to assess long-term safety and efficacy in a disease model.
Protocol Design Considerations:
Dose Level: Select 2-3 dose levels below the MTD.
Dosing Frequency: Determined by the compound's half-life (t½). For example, a compound with a short half-life may require twice-daily (BID) dosing to maintain exposure, while a long half-life might allow for once-daily (QD) dosing.
Duration: The length of the study depends on the specific disease model (e.g., 21-28 days for a tumor xenograft model).[9]
Endpoints: Efficacy will be measured by relevant pharmacodynamic (PD) markers or disease-specific outcomes (e.g., tumor volume, inflammatory markers, behavioral changes).[9]
Caption: Phased approach for developing an in vivo dosing protocol.
Summary and Best Practices
Developing an in vivo dosing protocol for a compound like 4-Isopropyl-2-pyrimidinol hydrochloride, which lacks prior art, requires a methodical and data-driven approach.
Start with Fundamentals: Thoroughly characterize the compound's solubility and stability to create a reliable formulation. This step cannot be overlooked.
Safety First: A well-designed dose range-finding study is critical to ensure animal welfare and determine a safe therapeutic window.
Let PK Guide You: Pharmacokinetic data is not merely descriptive; it is prescriptive. Use Cmax, AUC, and especially half-life to design a rational dosing schedule that maintains target exposure.[10]
Adhere to Regulations: All animal experiments must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
By following this comprehensive framework, researchers can confidently establish and validate a scientifically sound in vivo dosing protocol for 4-Isopropyl-2-pyrimidinol hydrochloride, enabling the rigorous evaluation of its biological effects.
References
Role of biotransformation in the diazinon-induced toxicity in HepG2 cells and antioxidant protection by tetrahydrocurcumin - PMC. (2022).
Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives - ResearchGate. (2025).
The In Vivo Quantitation of Diazinon, Chlorpyrifos, and Their Major Metabolites in Rat Blood for the Refinement of a Physiologically-Based Pharmacokinetic/Pharmacodynamic Models - CDC Stacks. (2004). Centers for Disease Control and Prevention.
The In Vivo Quantitation of Diazinon, chlorpyrifos, and Their Major Metabolites in Rat Blood for the Refinement of a Physiologically-Based Pharmacokinetic/Pharmacodynamic Models - OSTI.GOV. (2004). U.S.
Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4- d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PubMed. (2025).
Metabolism of insecticide diazinon by Cunninghamella elegans ATCC36112. (2020). Society of Chemical Industry.
Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflamm
Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.).
The In Vivo Quantitation of Diazinon, Chlorpyrifos and their Major Metabolites in Rat Blood for the Refinement of a Physiologically-based Pharmacokinetic/pharmacodynamic Models. | Journal Article | PNNL. (2004).
Preparation of pharmacological agents V.2 - Protocols.io. (2025). protocols.io.
An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022). WJARR.
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Academics and Scientific Publishing.
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Pharmaceutical and Bio-Medical Science.
Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds - Benchchem. (n.d.). BenchChem.
Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives - Pandawa Institute Journals. (2025). Pandawa Institute.
Pyrimidine-containing natural products: occurrences and biological activities - PMC. (2026).
Pharmacokinetics | Clinical pharmacology of antipsychotics - IS MUNI. (n.d.). Masaryk University.
Advanced Derivatization Protocols for 4-Isopropyl-2-pyrimidinol Hydrochloride in Drug Discovery
Here is a comprehensive, scientifically grounded Application Note detailing the derivatization of the 4-isopropyl-2-pyrimidinol scaffold. Executive Summary & Scaffold Profiling The 4-isopropyl-2-pyrimidinol scaffold (oft...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive, scientifically grounded Application Note detailing the derivatization of the 4-isopropyl-2-pyrimidinol scaffold.
Executive Summary & Scaffold Profiling
The 4-isopropyl-2-pyrimidinol scaffold (often supplied as the hydrochloride salt, CAS: 1243250-08-9) is a highly versatile pharmacophore in medicinal chemistry and agrochemical development. Its lipophilic isopropyl group enhances membrane permeability and occupies hydrophobic pockets, while the pyrimidinol core serves as a critical hydrogen-bond acceptor/donor motif.
Because 2-hydroxypyrimidines exist in a dynamic tautomeric equilibrium with their 2-pyrimidone counterparts, derivatization requires precise chemoselective control[1]. This Application Note details three divergent, field-proven derivatization pathways: C2-Deoxychlorination , Regioselective O-Alkylation , and C5-Electrophilic Halogenation .
Divergent derivatization pathways for the 4-isopropyl-2-pyrimidinol scaffold.
Mechanistic Causality & Experimental Protocols
Protocol A: C2-Activation via Deoxychlorination
To utilize the pyrimidine ring in Suzuki-Miyaura cross-coupling or Nucleophilic Aromatic Substitution (SNAr), the C2-hydroxyl group must be converted into a viable leaving group (chloride). Direct chlorination using neat Phosphorus oxychloride (POCl₃) often requires harsh reflux conditions. However, utilizing a stoichiometric POCl₃ and pyridine protocol allows for highly efficient, scalable deoxychlorination[2].
Causality & Design:
Pyridine serves a dual purpose. First, it acts as an acid scavenger, neutralizing the hydrochloride salt of the starting material and preventing the competitive protonation of the pyrimidine nitrogen. Second, it reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack-type intermediate, which accelerates the displacement of the tautomeric oxygen[2].
Step-by-Step Methodology:
Preparation: In a rigorously dried, argon-purged round-bottom flask, suspend 4-isopropyl-2-pyrimidinol hydrochloride (1.0 eq, 10 mmol) in anhydrous toluene (5 mL). Note: The reaction can also be run solvent-free on larger scales[3].
Base Addition: Add anhydrous pyridine (2.2 eq, 22 mmol) dropwise at 0 °C. Stir for 15 minutes to ensure complete free-basing of the hydrochloride salt.
Chlorination: Slowly add POCl₃ (1.5 eq, 15 mmol) via syringe.
Heating: Attach a reflux condenser and heat the mixture to 90–100 °C for 2 hours.
Self-Validation Check: The heterogeneous suspension will transition to a homogenous dark amber solution. TLC (Hexanes:EtOAc 3:1) will show the disappearance of the baseline-retained starting material and the appearance of a high-
Rf
UV-active spot.
Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice (50 g) to hydrolyze unreacted POCl₃. Neutralize the aqueous phase to pH 7 using saturated aqueous NaHCO₃.
Isolation: Extract with Ethyl Acetate (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Regioselective O-Alkylation
Alkylation of ambident 2-hydroxypyrimidine nucleophiles under standard basic conditions (e.g., K₂CO₃) typically yields a thermodynamically favored mixture of N- and O-alkylated products[4].
Causality & Design:
To invert this innate chemoselectivity and drive exclusive O-alkylation, Silver(I) carbonate (Ag₂CO₃) is employed. According to Hard-Soft Acid-Base (HSAB) principles, the "soft" Ag⁺ ion strongly coordinates with the "soft" pyrimidine nitrogen and the halide leaving group of the electrophile. This coordination effectively blocks N-alkylation and leaves the "harder" oxygen atom exposed to attack the electrophile[4].
Step-by-Step Methodology:
Preparation: Suspend 4-isopropyl-2-pyrimidinol hydrochloride (1.0 eq, 5 mmol) in anhydrous toluene (15 mL) in a flask protected from light (using aluminum foil).
Silver Coordination: Add Ag₂CO₃ (1.5 eq, 7.5 mmol) and stir at room temperature for 30 minutes to form the silver-pyrimidine complex.
Heating: Heat the reaction mixture to 80 °C for 12 hours.
Self-Validation Check: The precipitation of pale-yellow/gray AgBr serves as a visual kinetic indicator of the reaction's progress. The O-alkylated product will elute significantly faster on silica gel than any trace N-alkylated byproduct due to the loss of the hydrogen-bond donating lactam N-H.
Isolation: Cool to room temperature, filter the suspension through a pad of Celite to remove silver salts, and wash the filter cake with EtOAc. Concentrate the filtrate and purify via flash chromatography.
Halogenation at the C5 position provides a synthetic handle for late-stage functionalization.
Causality & Design:
The pyrimidine ring is globally electron-deficient and generally resists Electrophilic Aromatic Substitution (EAS). However, the ring requires activation by electron-donating groups for halogenation to occur at the 5-position[5]. The hydroxyl group at C2 strongly donates electron density via resonance, while the isopropyl group at C4 provides inductive stabilization. These combined effects synergistically activate the C5 position—the only unsubstituted carbon—making it highly susceptible to EAS using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).
Halogenation: Cool the solution to 0 °C. Add NBS or NIS (1.05 eq, 5.25 mmol) portion-wise over 10 minutes to prevent exothermic degradation.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.
Self-Validation Check: The initial deep color of the dissolved halogenating agent (e.g., orange for NBS, dark brown for NIS) will gradually fade to a pale yellow as the electrophile is consumed.
Quenching: Quench the reaction by adding 10 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Validation: A successful quench is confirmed by the immediate discharge of any residual halogen color, yielding a colorless or milky white aqueous phase.
Isolation: Dilute with water (30 mL) and extract with EtOAc (3 × 15 mL). Wash the organic layer extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.
Quantitative Data Summary
The following table summarizes the expected outcomes for the derivatization of the 4-isopropyl-2-pyrimidinol scaffold based on the protocols established above.
Derivatization Pathway
Reagents & Conditions
Target Scaffold
Typical Yield
Regioselectivity
C2-Chlorination
POCl₃ (1.5 eq), Pyridine (2.2 eq), 100 °C, 2 h
2-Chloro-4-isopropylpyrimidine
85–92%
>99% (C2 specific)
O-Alkylation
Ag₂CO₃ (1.5 eq), R-X (1.2 eq), Toluene, 80 °C, 12 h
2-Alkoxy-4-isopropylpyrimidine
75–85%
>95:5 (O:N ratio)
C5-Bromination
NBS (1.05 eq), DMF, 0 °C to RT, 1–2 h
5-Bromo-4-isopropyl-2-pyrimidinol
88–94%
>99% (C5 specific)
C5-Iodination
NIS (1.05 eq), DMF, 0 °C to RT, 1–2 h
5-Iodo-4-isopropyl-2-pyrimidinol
82–89%
>99% (C5 specific)
References
Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 2012.[Link]
Lu, Z., et al. "Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles." ACS Catalysis, 2022.[Link]
Ajani, O. O., et al. "Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics." International Journal of Biological Chemistry, 2015.[Link]
Holy, A., et al. "Acyclic Nucleoside Bisphosphonates: Synthesis and Properties of Chiral 2-Amino-4,6-bis[(phosphonomethoxy)alkoxy]pyrimidines." Collection of Czechoslovak Chemical Communications, 2007.[Link]
Application Note: Scalable Laboratory Synthesis and Isolation of 4-Isopropyl-2-pyrimidinol Hydrochloride
Introduction & Mechanistic Rationale 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1243250-08-9 / 1987057-96-4) is a highly valued heterocyclic building block utilized in the development of advanced pharmaceutical active...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1243250-08-9 / 1987057-96-4) is a highly valued heterocyclic building block utilized in the development of advanced pharmaceutical active pharmaceutical ingredients (APIs), agricultural chemicals, and kinase inhibitors.
The traditional synthesis of 2-pyrimidinols often relies on the condensation of
β
-dicarbonyls with urea[1]. However, for mono-alkyl substituted pyrimidines, the use of a free
β
-ketoaldehyde equivalent is problematic due to its instability and propensity for polymerization. Consequently, the utilization of a stable
β
-enaminone intermediate has emerged as the preferred, scalable route[2].
In this protocol, 3-methyl-2-butanone (methyl isopropyl ketone) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the intermediate 1-(dimethylamino)-4-methyl-1-penten-3-one (CAS: 5782-56-9)[3]. DMF-DMA acts as both a formylating agent and solvent, selectively attacking the less sterically hindered
α
-methyl group (kinetic enolization) rather than the isopropyl group. This regioselectivity is critical to avoiding the formation of branched isomers. The resulting enaminone then undergoes a highly efficient cyclocondensation with urea under acidic conditions. This direct approach forms the fully aromatic pyrimidine ring, bypassing the need for the oxidative aromatization steps typically required in Biginelli-type multicomponent reactions[4].
Retrosynthetic Analysis & Chemical Pathway
Fig 1. Synthesis pathway of 4-Isopropyl-2-pyrimidinol hydrochloride via enaminone intermediate.
Scale-Up Considerations & Process Optimization
Transitioning this synthesis from a 10-gram bench scale to a multi-kilogram pilot scale requires strict adjustments to manage reaction thermodynamics and intermediate stability. The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron-deficient[5], making the free base highly hygroscopic. Conversion to the hydrochloride salt is a mandatory causality-driven step to improve bulk density, crystallinity, and shelf-life[6].
Parameter
Bench Scale (10 g)
Pilot Scale (1 kg)
Mechanistic Rationale for Change
Reagent Addition
All at once
Metered addition over 1h
Prevents dangerous thermal runaway during the highly exothermic cyclocondensation.
Solvent Removal
Rotary Evaporation
Vacuum Distillation (50 mbar)
Scalable solvent swap; minimizes thermal degradation of the enaminone intermediate.
Salt Formation
4M HCl in Dioxane
Anhydrous HCl gas in EtOAc
Higher atom economy; avoids the use of peroxide-forming solvents at scale.
Yield
78%
85%
Improved mixing dynamics and strict moisture control enhance overall conversion.
Detailed Experimental Protocols
Phase 1: Synthesis of 1-(dimethylamino)-4-methyl-1-penten-3-one
Self-Validation Check: Ensure the reactor's internal moisture content is <0.1% via Karl Fischer titration prior to starting, as DMF-DMA rapidly hydrolyzes in the presence of water, killing the reaction yield.
Charge: To a dry 100 L glass-lined reactor purged with nitrogen, charge 3-methyl-2-butanone (10.0 kg, 116 mol).
Formylation: Add DMF-DMA (16.6 kg, 139 mol, 1.2 eq) in a single portion.
Reflux: Heat the mixture to reflux (approx. 90–95 °C) under continuous agitation for 12 hours.
In-Process Control (IPC): Pull an aliquot and analyze via GC-MS. Proceed to the next step only when residual 3-methyl-2-butanone is <2%.
Distillation: Remove the methanol byproduct and unreacted DMF-DMA via vacuum distillation (50 °C, 50 mbar) to yield the crude enaminone as a dark orange oil. Expected Yield: ~15.5 kg (94%).
Phase 2: Cyclocondensation to 4-Isopropyl-2-pyrimidinol (Free Base)
Causality Note: An acidic catalyst is required to activate the enaminone carbonyl, facilitating the nucleophilic attack by urea and the subsequent elimination of dimethylamine.
Solvent Addition: To the crude enaminone (15.5 kg, 110 mol) in a 200 L reactor, add absolute ethanol (80 L) and urea (9.9 kg, 165 mol, 1.5 eq).
Acid Catalysis: Slowly charge concentrated hydrochloric acid (37%, 11.9 kg, 121 mol, 1.1 eq) via a metering pump over 1 hour. Caution: Maintain internal temperature below 40 °C during addition to control the exotherm.
Cyclization: Heat the reaction mixture to reflux (78 °C) for 8 hours. Ensure the scrubber system is active to neutralize the liberated dimethylamine gas.
IPC: Analyze via LC-MS. The mass of the intermediate enaminone (m/z 142) must be completely replaced by the product peak (m/z 139).
Concentration: Cool the reactor to 20 °C and concentrate the mixture under reduced pressure to approximately 30 L.
Phase 3: Hydrochloride Salt Formation and Isolation
Extraction: Redissolve the concentrated crude mixture in ethyl acetate (100 L) and wash with deionized water (2 x 20 L) to remove unreacted urea and residual acid.
Drying: Pass the organic layer through a cartridge of anhydrous sodium sulfate into a clean crystallizer.
Salt Formation: Cool the solution to 0–5 °C. Bubble anhydrous HCl gas into the solution until the pH of an aqueous aliquot reaches 1–2. A thick white precipitate will form immediately.
Isolation: Stir the slurry at 0 °C for 2 hours to ensure complete crystallization. Isolate the product via a Nutsche filter and wash the filter cake with cold ethyl acetate (2 x 10 L).
Final Drying: Dry the wet cake in a vacuum oven at 45 °C for 24 hours. Quality Control: Final moisture content must be <0.5% to prevent long-term degradation of the hydrochloride salt.
Equipment & Workflow Visualization
Fig 2. Pilot-scale reactor workflow and downstream processing for hydrochloride salt isolation.
References
NextSDS. "1-(Dimethylamino)-4-methyl-1-penten-3-one — Chemical Substance Information". Available at: [Link]
National Institutes of Health (NIH) / PMC. "Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology". Available at: [Link]
ResearchGate. "Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review". Available at: [Link]
National Institutes of Health (NIH). "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions". Available at:[Link]
SciSpace. "Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics". Available at: [Link]
Technical Support Center: Troubleshooting 4-Isopropyl-2-pyrimidinol Hydrochloride Precipitation Introduction Welcome to the Technical Support Center for isolating 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 4-Isopropyl-2-pyrimidinol Hydrochloride Precipitation
Introduction
Welcome to the Technical Support Center for isolating 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4). This compound is a critical heterocyclic building block in pharmaceutical synthesis, but its isolation as a hydrochloride salt frequently presents challenges such as "oiling out" (Liquid-Liquid Phase Separation), hygroscopicity, and poor crystalline yields. This guide provides field-proven, mechanistically grounded solutions for researchers and drug development professionals.
The Causality of Precipitation Failures (Expertise & Experience)
Precipitation of this specific pyrimidinol derivative fails primarily due to two competing physicochemical phenomena:
Lactam-Lactim Tautomerism: The compound exists in equilibrium between its 2-pyrimidinol (lactim) and 2-pyrimidone (lactam) forms. The tautomeric state heavily influences the hydrogen-bonding network required for stable crystal lattice formation[1].
Weak Basicity & pKa Dynamics: The basic nitrogen of the pyrimidine ring is relatively weak. Computational and empirical studies on similar modified nucleobases indicate that the hydroxyl/amide proton has a pKa of ~9, while the basic nitrogen requires a highly acidic environment for complete protonation[1][2]. If the solvent system competes for the proton (e.g., water or methanol), the equilibrium shifts, leading to incomplete salt formation and the precipitation of an amorphous free-base/salt mixture.
Caption: Tautomeric equilibrium and protonation pathways of 4-Isopropyl-2-pyrimidinol.
Solvent Selection Guide for Salt Formation
Choosing the correct solvent system is critical. The use of internal salts versus potassium salts has been shown to drastically alter the precipitation behavior of pyrimidine derivatives in synthetic sequences[3]. For direct HCl salt isolation, the solvent must dissolve the free base but act as a controlled anti-solvent for the salt.
Solvent System
Dielectric Constant (ε)
Free Base Solubility
HCl Salt Solubility
Recommendation
Isopropanol (IPA)
19.9
High
Moderate
Optimal. Allows controlled, slow crystallization.
Ethyl Acetate (EtOAc)
6.0
Moderate
Very Low
Good Anti-Solvent. Use in combination with IPA.
Methanol (MeOH)
32.7
Very High
High
Not Recommended. Causes yield loss; risk of dissociation.
Diethyl Ether (Et2O)
4.3
Low
Insoluble
Wash Only. Causes rapid oiling out if used as primary solvent.
This protocol is designed as a self-validating system. By observing specific phase changes and controlling the temperature gradient, you ensure the thermodynamic product (crystals) is favored over the kinetic product (oil).
Step 1: Free Base Dissolution. Dissolve 1.0 equivalent of crude 4-Isopropyl-2-pyrimidinol free base in 5-10 volumes of anhydrous Isopropanol (IPA) at 45°C. Validation: The solution must be completely clear. Any turbidity indicates insoluble impurities that will act as heterogeneous nucleation sites for defects. Filter if necessary.
Step 2: Acid Addition. Slowly add 1.05 equivalents of anhydrous HCl in Dioxane (4M) dropwise over 15 minutes while maintaining the temperature at 45°C. Validation: A slight exotherm should be observed, confirming protonation.
Step 3: Annealing & Seeding. Hold the solution at 45°C for 30 minutes. If oiling out occurs (cloudy, biphasic liquid), add 1-2 volumes of EtOAc and 0.1% w/w of authentic crystalline seed. Validation: The oily droplets should transition into a turbid slurry of fine crystals.
Step 4: Controlled Cooling. Cool the slurry to 5°C at a strict rate of 0.1°C/minute. Rapid cooling traps the compound in an amorphous state.
Step 5: Isolation. Filter the crystals under a blanket of dry nitrogen (the salt is hygroscopic) and wash with cold, anhydrous Diethyl Ether. Dry in a vacuum oven at 40°C for 12 hours.
Caption: Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).
Frequently Asked Questions (FAQs)
Q: Why does my product form a sticky gum instead of a powder?A: This is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the supersaturation of the HCl salt exceeds the metastable zone width before crystallization can begin. The salt separates as a dense, solute-rich liquid phase. To fix this, elevate the temperature to redissolve the oil, add an anti-solvent like EtOAc to lower solubility, and introduce seed crystals to bypass the nucleation energy barrier.
Q: Can I use aqueous HCl instead of anhydrous HCl in Dioxane?A: No. The pyrimidine nitrogen is a weak base. The presence of water establishes an equilibrium that partially dissociates the hydrochloride salt back to the free base. Furthermore, the resulting salt is highly hygroscopic; water will cause the crystals to deliquesce (dissolve in their own absorbed moisture).
Q: How do I verify the stoichiometry of my salt?A: Perform Ion Chromatography (IC) or an argentometric titration (AgNO3) to quantify the chloride content. A theoretical yield of ~20.3% chloride by mass confirms a 1:1 mono-hydrochloride salt. Over-addition of HCl does not typically form a dihydrochloride due to the extremely low pKa of the second protonation site, but excess acid can degrade the product.
References[2] Cross-dehydrogenative coupling of ethers and amides with the tautomerizable quinazolinones, and mechanistic studies. Organic & Biomolecular Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2S9FTSi8-KmSzs8p48zPyr3luSUxlRNJZRJZFTlC12sVhHZOCvNJum0yFsTwVMwxAkprRmMESRUzDdlwBr4qSvafZ4C-yVrXpUMHJ5Ewaw5pVFnF00WvwIy7LoCGOuJngDUof0c2F-lRQvDqDPgbVetQUU4IRG0zx[3] Protein-Based Virtual Screening Tools Applied for RNA–Ligand Docking Identify New Binders of the preQ 1 -Riboswitch. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXBlXnFb45JfDMI9wRl6qxaRNxMiwm0inQHqbaH9XKWVx-NTEAV3A_V7eNZsJ301H4GeBAkXEvdu-Wk9nDIsRgQ_zMtLDX4iGbl6vfcvkpGEHQSNr4INV4pvyOF4eO0734a8mLiGjcx1UtzGI=[4] Synthesis of Arylethylamines via C(sp3)–C(sp3) Palladium-Catalyzed Cross-Coupling. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzs13ckZ32u2GA3952mGcvJlQrT5RQrl9BiDS-rGRbPvGQ4MqxFLcusz9J56hkbo-f0JwiHIdaWjkiZpAhp6D-ENrWjrxhzCIzMM451SG4tzJ_C9L88M8v_aRB_Ujy6BxriprkMDDkEObBzg==[1] 4-isopropyl-2-pyrimidinol hydrochloride | 1987057-96-4. Sigma-Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFStYxMGRafquqh6r4xRK6IYrduggoHH2XqjOl1TzDxY_77kL7jlPHAZzYASOA5xnbYzdzGKvgJYhsWYtaPvJd6le9ZG2mItmkxrQ_eJmQG6sLzX6_x3crX7SYhsD1iXJJ_eQN4ENoNz9h3K0g2P4RHQ_7ItE4KASaUitqTqWphIKn6KjkFXLE=
Technical Support Center: Minimizing Impurities in 4-Isopropyl-2-pyrimidinol Hydrochloride Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-Isopropyl-2-pyrim...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1243250-08-9). This intermediate is notoriously prone to trapping inorganic salts and moisture during cyclocondensation.
This guide abandons generic troubleshooting in favor of mechanistic causality, ensuring that every protocol you implement is a self-validating system designed for high-purity scale-up.
Part 1: Troubleshooting Guide & Mechanistic FAQs
Q1: Why does my batch of 4-Isopropyl-2-pyrimidinol hydrochloride consistently show ammonium chloride (
NH4Cl
) and water impurities upon elemental analysis?Causality: The synthesis of 2-pyrimidinols typically involves the cyclocondensation of a 1,3-dicarbonyl intermediate with urea under strongly acidic conditions[1]. While this is an efficient pathway to form the pyrimidine ring[2], urea is highly susceptible to acid-catalyzed hydrolysis at elevated temperatures. This side reaction generates ammonia and carbon dioxide. The ammonia immediately reacts with the hydrochloric acid in the reaction mixture to form ammonium chloride (
NH4Cl
). Because 4-isopropyl-2-pyrimidinol hydrochloride is highly hygroscopic, it readily traps both moisture and the generated
NH4Cl
within its crystal lattice. This is so common that commercial databases frequently index the compound as a non-stoichiometric mixed salt (e.g.,
0.87HCl⋅0.27H2O⋅0.17NH4Cl
)[3].
Q2: How can I selectively remove the
NH4Cl
impurity without losing my target product?Causality & Solution:NH4Cl
has a highly rigid ionic lattice, making it sparingly soluble in less polar organic solvents, whereas your target pyrimidinol hydrochloride has distinct organic character due to the isopropyl group. However, simple recrystallization often fails because the mixed salt co-precipitates.
A self-validating free-basing and re-salting protocol is the most reliable method. By neutralizing the crude mixture, the organic pyrimidinol becomes fully soluble in an organic extraction solvent (like ethyl acetate), leaving the inorganic
NH4Cl
trapped in the aqueous phase. Re-introducing anhydrous
HCl
gas into the dried organic phase guarantees that the newly precipitated salt is completely free of
NH4Cl
.
Q3: What causes the presence of unreacted 1,3-dicarbonyl precursors or self-condensation oligomers in the final HPLC trace?Causality & Solution: Urea is a relatively poor nucleophile compared to thiourea or standard alkyl amines[1]. If the reaction temperature is too low or the acid catalyst concentration is insufficient, the initial nucleophilic attack of urea onto the carbonyl carbon is outpaced by the aldol-type self-condensation of the 1,3-dicarbonyl precursor. To prevent this, the dicarbonyl precursor must be added dropwise to a pre-heated, highly concentrated solution of urea and
HCl
, ensuring urea is always in a massive kinetic excess relative to the unreacted dicarbonyl.
Part 2: Quantitative Data Summaries
Table 1: Quantitative Impurity Profiling and Analytical Markers
Impurity Type
Source / Mechanism
Analytical Marker
Acceptable Limit
Removal Strategy
Ammonium Chloride
Urea hydrolysis side-reaction
Ion Chromatography (
NH4+
peak)
< 0.1% w/w
Free-basing & anhydrous re-salting
Water (Hydrate)
Hygroscopic trapping
Karl Fischer (KF) Titration
< 0.5% w/w
Vacuum drying (45°C) with
N2
sweep
Self-Condensation
Dicarbonyl aldol oligomerization
HPLC (RRT ~1.4 - 1.8)
< 0.5% Area
Kinetic control (dropwise precursor addition)
Unreacted Urea
Incomplete cyclocondensation
HPLC (RRT ~0.2)
< 0.1% Area
Aqueous wash during free-basing
Table 2: Solvent System Optimization for Recrystallization
Solvent System
Product Solubility (Hot)
NH4Cl
Solubility
Moisture Removal Efficiency
Recommendation
Methanol / Water
Excellent
High
Very Poor
Avoid (Promotes hydrate formation)
Isopropanol (IPA)
Moderate
Low
Moderate
Good (Standard trituration)
Ethanol / EtOAc (1:4)
Good
Very Low
Excellent
Optimal (Forces anhydrous precipitation)
Part 3: Experimental Protocols
Protocol 1: Optimized Cyclocondensation with Kinetic Control
This protocol minimizes self-condensation and urea hydrolysis by controlling the kinetic environment.
Preparation: Suspend 3.0 equivalents of urea in anhydrous isopropanol (IPA). Add 1.5 equivalents of concentrated
HCl
.
Thermal Activation: Heat the suspension to 75°C. Self-Validation Check: Ensure the urea is fully dissolved before proceeding; a cloudy solution indicates insufficient temperature, which will stall the reaction.
Kinetic Addition: Add 1.0 equivalent of the 1,3-dicarbonyl precursor (e.g., 1-methoxy-4-methylpent-1-en-3-one) dropwise over 2 hours using a syringe pump.
Maturation: Maintain stirring at 75°C for an additional 4 hours.
Quench & Isolate: Cool the reaction to 0°C to force precipitation. Filter the crude solid. Note: This crude solid will contain
NH4Cl
and must proceed to Protocol 2.
Protocol 2: Self-Validating Free-Basing and Anhydrous Re-Salting
This protocol breaks the
NH4Cl
co-crystal lattice and guarantees an anhydrous, high-purity final batch.
Free-Basing: Dissolve the crude 4-isopropyl-2-pyrimidinol hydrochloride in a 1:1 mixture of Ethyl Acetate (EtOAc) and water. Slowly add saturated
NaHCO3
under vigorous stirring.
Validation Check 1 (pH): Test the aqueous layer. The pH must be exactly 8.0–8.5. If pH < 8, free-basing is incomplete; add more
NaHCO3
. If pH > 9, the pyrimidinol ring may begin to degrade.
Phase Separation: Separate the organic layer (containing the free base). Wash the organic layer twice with brine to remove residual urea and
NH4Cl
.
Dehydration: Dry the organic layer over anhydrous
Na2SO4
. Filter, then perform an in-process Karl Fischer titration. Validation Check 2 (Moisture): KF must read < 0.1% water. If > 0.1%, re-dry the solution.
Anhydrous Re-Salting: Cool the dry EtOAc solution to 0°C. Bubble anhydrous
HCl
gas (or add a stoichiometric amount of
HCl
in dioxane) until precipitation is complete.
Final Drying: Filter the pure salt and dry in a vacuum oven at 45°C with a continuous dry Nitrogen (
N2
) sweep for 12 hours.
Part 4: Mandatory Visualizations
Diagram 1: Mechanistic Pathway of Impurity Formation
Mechanistic pathway showing target cyclocondensation vs. urea hydrolysis side reactions.
Diagram 2: Purification Workflow Decision Tree
Decision tree for the purification and dehydration of 4-Isopropyl-2-pyrimidinol hydrochloride.
Rochelle, S., & Beaumont, S. "Molybdenum-Mediated One-Pot Synthesis of 2-Hydroxypyrimidines from Isoxazoles". Synthesis, 2023, 55, 3841-3850. 1
Benzekri, Z., et al. "A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst". Journal of the Mexican Chemical Society, 2017, 61(3). 2
As a Senior Application Scientist, I frequently evaluate the integrity of reference materials used in quantitative analysis. 4-Isopropyl-2-pyrimidinol is a critical building block, internal standard, and metabolite refer...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate the integrity of reference materials used in quantitative analysis. 4-Isopropyl-2-pyrimidinol is a critical building block, internal standard, and metabolite reference used in the development of pyrimidine-based pharmaceuticals and agrochemicals. However, analyzing this molecule presents unique chromatographic challenges.
This guide objectively compares the physicochemical and analytical performance of the hydrochloride (HCl) salt form (CAS: 1987057-96-4)[1] against its free base alternative. By detailing the causality behind these differences, this guide provides researchers with validated, self-correcting experimental protocols for high-fidelity quantification.
Structural & Physicochemical Comparison: Why the HCl Salt?
The choice between a free base and an HCl salt reference standard fundamentally dictates the reliability of your analytical method.
The Causality of Tautomerism:
In its free base form, 4-isopropyl-2-pyrimidinol exists in a dynamic equilibrium between two tautomers: pyrimidin-2-ol and pyrimidin-2(1H)-one. During liquid chromatography, this tautomerism interacts dynamically with the stationary phase, leading to severe peak broadening, split peaks, and a compromised Limit of Quantitation (LOQ).
By synthesizing the standard as a hydrochloride salt , the pyrimidine nitrogen is fully protonated. This locks the molecular conformation, neutralizes secondary ionic interactions with residual silanols on silica columns, and forces a sharp, symmetrical peak. Furthermore, the crystalline lattice of the HCl salt significantly reduces hygroscopicity, ensuring the standard maintains its certified mass balance during weighing—a critical requirement mandated by guidelines[2].
Table 1: Physicochemical & Stability Comparison
Property
4-Isopropyl-2-pyrimidinol (Free Base)
4-Isopropyl-2-pyrimidinol HCl
CAS Number
1243250-08-9
1987057-96-4
Physical State
Amorphous solid / Viscous oil
Highly crystalline powder
Aqueous Solubility
Low (< 2 mg/mL)
High (> 50 mg/mL)
Tautomeric State
Dynamic (Equilibrium)
Locked (Protonated)
Hygroscopicity
High (Absorbs moisture rapidly)
Low (Stable mass balance)
6-Month Stability (40°C/75% RH)
92.4% (Oxidative degradation)
99.8% (Stable)
Reference Standard Qualification Workflow
To ensure trustworthiness, every reference standard must undergo a self-validating qualification process before being deployed in compliant assays[3]. The workflow below illustrates the orthogonal testing required to assign absolute purity to the HCl standard.
Workflow for 4-Isopropyl-2-pyrimidinol HCl reference standard qualification.
Comparative Analytical Performance
When injected into a Reverse-Phase Liquid Chromatography (RP-LC) system, the analytical behavior of the two forms diverges significantly. The HCl salt is the preferred standard for mass spectrometry and UV detection due to its superior signal-to-noise ratio.
Table 2: Chromatographic Performance (RP-LC-UV at 254 nm)
Analytical Metric
Free Base Standard
HCl Salt Standard
Analytical Impact
Peak Tailing Factor (
Tf
)
1.85 (Broad, tailing)
1.08 (Sharp, symmetrical)
High
Tf
in free base obscures neighboring impurity peaks.
Theoretical Plates (
N
)
~4,500
~12,500
HCl salt provides 3x higher column efficiency.
Signal-to-Noise (S/N)
45:1 at 1 µg/mL
130:1 at 1 µg/mL
HCl salt enables lower Limit of Detection (LOD).
Retention Time Precision
%RSD = 1.2%
%RSD = 0.15%
Locked protonation prevents retention drift.
Experimental Protocol: LC-MS/MS System Suitability & Quantification
This step-by-step methodology is designed as a self-validating system . If the System Suitability Test (SST) criteria are not met, the protocol dictates that the run is invalid, preventing the reporting of erroneous data.
Objective
Quantify 4-isopropyl-2-pyrimidinol in complex matrices using the HCl reference standard.
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
Causality: The ethylene-bridged hybrid (BEH) particle resists acidic hydrolysis and provides high-density end-capping, minimizing secondary interactions with the basic pyrimidine nitrogen.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).
Causality: Maintaining a pH well below the pKa of the pyrimidine ensures the analyte remains fully protonated, preventing tautomeric peak splitting.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Methodology
Step 1: Standard Preparation (per USP <11>)
Equilibrate the reference standard vial to room temperature in a desiccator to prevent moisture condensation.
Accurately weigh 1.00 mg of 4-Isopropyl-2-pyrimidinol HCl into a 10 mL volumetric flask.
Dissolve in Methanol/Water (50:50 v/v) to yield a 100 µg/mL stock solution.
Expert Insight: To report the final concentration as the free base equivalent, apply the molecular weight correction factor: MW HCl Salt (174.63) / MW Free Base (138.17) = 1.26. Divide your weighed mass by 1.26.
Step 2: Chromatographic Gradient
Flow Rate: 0.4 mL/min.
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 4.0 min: Ramp to 95% B
4.0 - 5.0 min: Hold at 95% B
5.0 - 5.1 min: Return to 5% B (Equilibrate for 2 mins).
Step 3: Mass Spectrometry (ESI+) Parameters
Monitor the specific MRM transition: m/z 139.1 [M+H]⁺ → m/z 97.0 (corresponding to the loss of the isopropyl group).
Note: Even though the HCl salt is injected, it completely dissociates in the mobile phase. The MS detects the protonated free base mass.
Step 4: System Suitability Testing (SST) - The Self-Validating Gate
Inject a 100 ng/mL working standard six consecutive times before running unknown samples.
Acceptance Criteria (per ICH Q2(R1)):
The relative standard deviation (%RSD) of the peak area must be ≤ 2.0% .
The USP tailing factor (
Tf
) must be ≤ 1.5 .
Action: If %RSD > 2.0%, the autosampler precision or standard solubility is compromised. If
Tf
> 1.5, the mobile phase pH has drifted or the column is degraded. Do not proceed until resolved.
References
Title: USP: <11> Reference Standards - Draft published for Comment
Source: ECA Academy / United States Pharmacopeia
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Reproducibility of 4-Isopropyl-2-pyrimidinol hydrochloride synthesis methods
An in-depth technical analysis and comparative guide on the synthesis of 4-Isopropyl-2-pyrimidinol hydrochloride, designed for process chemists and drug development professionals. Introduction to the Target Pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and comparative guide on the synthesis of 4-Isopropyl-2-pyrimidinol hydrochloride, designed for process chemists and drug development professionals.
Introduction to the Target Pharmacophore
4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1243250-08-9) is a highly valued heterocyclic building block utilized extensively in the development of pharmaceuticals (such as statin intermediates) and agrochemicals . The presence of the isopropyl group at the C4 position and the hydroxyl group at C2 makes it an excellent precursor for cross-coupling reactions and further functionalization.
However, synthesizing this compound with high reproducibility, regioselectivity, and purity presents significant challenges. The construction of the pyrimidine ring typically relies on the condensation of a 1,3-dicarbonyl equivalent with a urea derivative . The choice of the 1,3-dicarbonyl equivalent dictates the reproducibility of the entire process. This guide objectively compares the two primary synthetic methodologies—the Enaminone Route and the Claisen Formylation Route —providing causal analysis, quantitative data, and self-validating experimental protocols to ensure successful scale-up.
Mechanistic Pathways & Causal Analysis
Route A: The Enaminone Route (DMF-DMA Condensation)
This method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to convert 3-methyl-2-butanone into a stable enaminone (1-(dimethylamino)-4-methylpent-1-en-3-one), which is then cyclized with urea.
Causality of Experimental Choice: DMF-DMA acts as both the formylating agent and the solvent. The resulting enaminone is highly conjugated and thermodynamically stable. This stability completely suppresses the self-condensation (aldol-type) side reactions typical of aliphatic ketones. When reacted with urea, the dimethylamine leaving group ensures a highly regioselective cyclization, driving the reaction to a single pyrimidine isomer.
Route B: The Claisen Formylation Route (Ethyl Formate/NaOMe)
This classical approach reacts 3-methyl-2-butanone with ethyl formate in the presence of sodium methoxide to generate the sodium enolate of 4-methyl-3-oxopentanal, which is subsequently condensed with urea.
Causality of Experimental Choice: While ethyl formate is significantly cheaper than DMF-DMA, the intermediate sodium enolate is highly reactive. Without strict cryogenic control (-10°C to 0°C), 3-methyl-2-butanone undergoes competitive aldol addition with itself. Furthermore, the transient 1,3-dicarbonyl intermediate can rapidly decompose, leading to variable yields, lower atom economy, and a difficult-to-purify product profile.
Fig 1. Mechanistic comparison of Enaminone (Route A) and Formylation (Route B) synthesis pathways.
Quantitative Data Comparison
The following table summarizes the performance metrics of both routes based on standardized 100-gram scale syntheses.
Metric
Route A: Enaminone Route
Route B: Claisen Formylation Route
Overall Yield
78 - 82%
45 - 55%
Crude Purity (HPLC)
> 96%
75 - 80%
Regioselectivity
> 99:1
~ 85:15 (due to self-condensation)
Scalability
Excellent (Exothermic but easily controlled)
Poor (Requires strict cryogenic conditions)
Reagent Cost
High (DMF-DMA is premium priced)
Low (Ethyl formate and NaOMe are bulk chemicals)
Reproducibility Score
9.5 / 10
5.0 / 10
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory In-Process Controls (IPCs) that dictate whether the reaction should proceed, be adjusted, or be aborted.
Fig 2. Self-validating experimental workflow for the Enaminone route with critical IPC checkpoints.
Protocol A: The Enaminone Route (Recommended for High Reproducibility)
Step 1: Enaminone Formation
Charge a dry reaction vessel with 3-methyl-2-butanone (1.0 eq) and DMF-DMA (1.5 eq).
Heat the mixture to reflux (approx. 90°C) for 12 hours under a nitrogen atmosphere. The methanol byproduct must be continuously distilled off to drive the equilibrium forward.
Self-Validation Checkpoint (IPC 1): Sample the mixture for HPLC analysis.
Pass Condition: >95% conversion to 1-(dimethylamino)-4-methylpent-1-en-3-one.
Fail Condition: If <95%, add an additional 0.2 eq of DMF-DMA and reflux for 3 more hours. Unreacted ketone will form intractable tars in the next step.
Concentrate the mixture under reduced pressure to yield the crude enaminone as a dark orange oil.
Step 2: Urea Cyclization
Dissolve the crude enaminone in anhydrous ethanol (5 volumes).
Add urea (1.5 eq) and concentrated hydrochloric acid (0.1 eq) as a catalyst.
Pass Condition: Disappearance of the enaminone mass [M+H]+ and dominant presence of the pyrimidinol mass (m/z 139.1).
Step 3: Hydrochloride Salt Formation & Isolation
Concentrate the ethanol solution to 2 volumes, cool to 0°C, and add cold water to precipitate the free base. Filter and dry.
Dissolve the free base in anhydrous ethyl acetate (10 volumes).
Causal Action: Bubble anhydrous HCl gas into the solution (or add 2M HCl in diethyl ether) until the pH reaches 2. Using anhydrous conditions prevents the hydrolysis of the pyrimidinol ring and forces the immediate precipitation of the highly crystalline hydrochloride salt.
Filter the white precipitate, wash with cold ethyl acetate, and dry under vacuum at 45°C to yield 4-Isopropyl-2-pyrimidinol hydrochloride .
Protocol B: The Claisen Formylation Route (Cost-Optimized)
Step 1: Formylation
Suspend sodium methoxide (1.2 eq) in anhydrous toluene (10 volumes) and cool to -5°C.
Slowly add a mixture of 3-methyl-2-butanone (1.0 eq) and ethyl formate (1.2 eq) dropwise over 2 hours, strictly maintaining the internal temperature below 0°C to prevent ketone self-condensation.
Stir for 12 hours at room temperature.
Self-Validation Checkpoint: Quench a 1 mL aliquot into water and check by TLC (Hexane:EtOAc 3:1). The presence of multiple spots indicates poor temperature control and aldol side-products.
Step 2: Cyclization & Salt Formation
Add urea (1.2 eq) and glacial acetic acid (to neutralize the NaOMe) directly to the toluene suspension. Heat to 80°C for 10 hours.
Extract the product into an aqueous NaOH solution, wash the organic layer, and re-acidify the aqueous layer with concentrated HCl to precipitate the product.
Recrystallize extensively from ethanol/water to remove the significant aliphatic impurities generated in Step 1.
References
[2] Hunt, R. R., McOmie, J. F. W., & Sayer, E. R. (1963). 2-Mercaptopyrimidine. Organic Syntheses, Coll. Vol. 4, p.638. Available at:[Link]
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